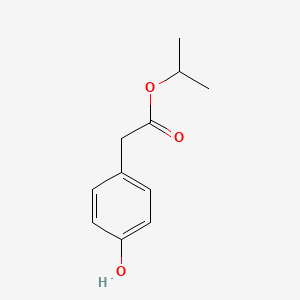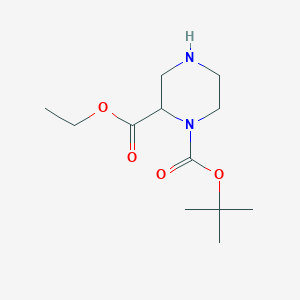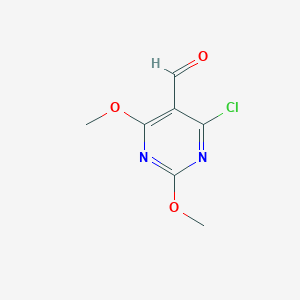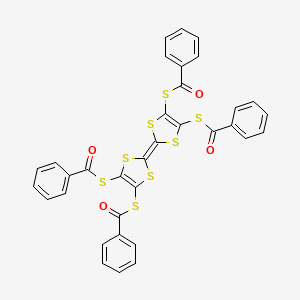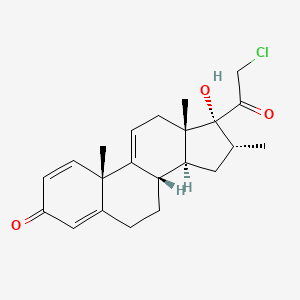
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione is a complex organic molecule It features a cyclopenta[a]phenanthrene core, which is a polycyclic structure, and includes various functional groups such as a hydroxy group, a chloroacetyl group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The hydroxy group can be introduced via hydroxylation reactions, while the chloroacetyl group can be added through acylation reactions using chloroacetyl chloride.
Methylation: Methyl groups are often introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of continuous flow processes to scale up production.
Analyse Chemischer Reaktionen
Types of Reactions
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The chloroacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amide derivatives.
Wissenschaftliche Forschungsanwendungen
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(16alpha)-21-Chloro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: can be compared with other compounds that have similar structures or functional groups:
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one: This compound has a fluorine atom instead of a chloroacetyl group, which may alter its reactivity and biological activity.
(1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid: This compound has a more complex structure with additional functional groups, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C22H27ClO3 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClO3/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
MBKAANDQMJJTRM-DGEXFFLYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B1640173.png)
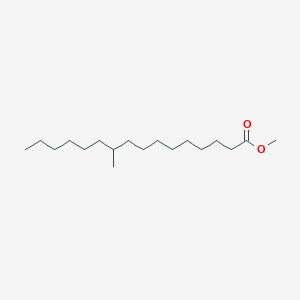
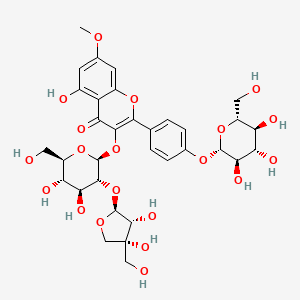
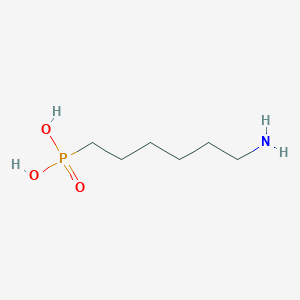
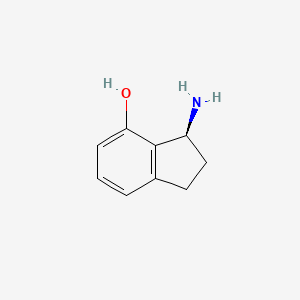
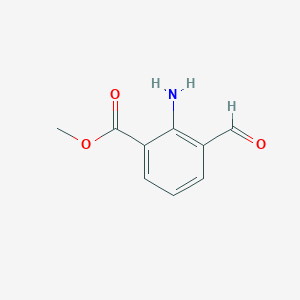
![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)
![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)
